Elevated Lipophilicity Versus Des-Methyl Analog
The 5-methyl substitution on the furan ring increases the predicted logP of the target compound to 3.41, compared to 2.95 for the des‑methyl analog furan‑2‑ylmethyl‑(2,2,6,6‑tetramethyl‑piperidin‑4‑yl)‑amine . This 0.46 logP difference corresponds to an approximately 2.9‑fold higher predicted octanol‑water partition coefficient, which is associated with enhanced passive membrane permeability and potentially higher CNS penetration.
| Evidence Dimension | Predicted octanol‑water partition coefficient (LogP, ACD/Labs Percepta) |
|---|---|
| Target Compound Data | LogP = 3.41 |
| Comparator Or Baseline | Furan‑2‑ylmethyl‑(2,2,6,6‑tetramethyl‑piperidin‑4‑yl)‑amine (CAS 428835‑32‑9): LogP = 2.95 |
| Quantified Difference | ΔLogP = +0.46 (approximately 2.9‑fold higher partition coefficient) |
| Conditions | Predicted using ACD/Labs Percepta platform; values from ChemSpider records CSID 923272 and Guidechem record for 428835‑32‑9 |
Why This Matters
A 0.46 logP increase is sufficient to significantly alter pharmacokinetic behavior and target engagement; researchers procuring a compound for cell‑based or in vivo assays should select this specific analog when higher lipophilicity is required, rather than assuming the des‑methyl analog is equivalent.
